alpha-Bromomethylene phosphonate

Description

Historical Development of Phosphonate Analogs

The discovery and development of phosphonate analogs traces back to the mid-20th century when researchers first recognized the potential of organophosphorus compounds beyond their initial applications as pesticides. The earliest phosphonate natural product, 2-aminoethyl phosphonate, was discovered in 1959 from acid-hydrolyzed extracts of protozoa in sheep rumens. This finding marked the beginning of systematic investigations into phosphonate-containing molecules and their biological significance.

The development of synthetic phosphonate analogs gained momentum during the 1960s and 1970s with the discovery of several bioactive phosphonate natural products. Fosfomycin, discovered in 1969, represented the first major antibiotic phosphonate compound, followed by phosphinothricin and bialaphos in 1972. These discoveries demonstrated the therapeutic potential of phosphonate-containing molecules and spurred further research into synthetic analogs.

The concept of using phosphonates as phosphate bioisosteres emerged in the 1980s when researchers recognized that the carbon-phosphorus bond in phosphonates provided enhanced metabolic stability compared to the phosphorus-oxygen bonds in phosphates. This realization led to the development of numerous phosphonate analogs designed to mimic the biological activity of phosphate-containing compounds while resisting enzymatic degradation.

The specific development of alpha-substituted phosphonate analogs began in the early 2000s as researchers sought to create more selective and potent inhibitors of phosphate-recognizing proteins. The introduction of halogen substituents at the alpha position, particularly bromine, represented a significant advancement in this field. These alpha-halogenated phosphonates demonstrated unique binding properties and enhanced selectivity compared to their unsubstituted counterparts.

Classification and Nomenclature

Alpha-bromomethylene phosphonate belongs to the broader class of organophosphorus compounds, specifically categorized as an alpha-substituted phosphonate analog. The systematic classification of this compound follows established nomenclature principles for organophosphorus chemistry, where compounds are identified based on their coordination number and valency characteristics.

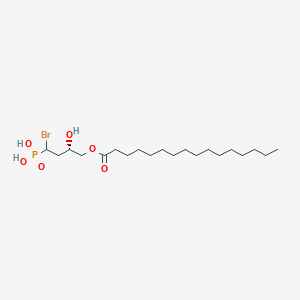

The compound exhibits the general structural formula characteristic of phosphonates, containing the carbon-phosphorus bond that defines this class of molecules. According to the International Union of Pure and Applied Chemistry nomenclature system, the complete chemical name is [(3S)-1-bromo-4-hexadecanoyloxy-3-hydroxybutyl]phosphonic acid. The compound exists as multiple stereoisomers, with commercial preparations typically containing racemic mixtures of syn- and anti- configurations.

Alternative nomenclature systems refer to this compound using various synonyms, including bromophosphonate-lysophosphatidic acid, reflecting its structural relationship to lysophosphatidic acid. The prefix "alpha-bromomethylene" specifically indicates the presence of a bromine substituent at the carbon atom adjacent to the phosphorus center.

The classification of this compound as a phosphate bioisostere stems from its ability to mimic the geometric and electronic properties of phosphate groups while providing enhanced metabolic stability. This classification places the compound within the specialized category of bioactive phosphonate analogs designed for therapeutic applications.

Significance in Organophosphorus Chemistry

This compound holds particular significance within organophosphorus chemistry due to its unique structural features and diverse applications. The compound represents a successful example of rational drug design, where specific chemical modifications have been introduced to enhance biological activity and metabolic stability.

The carbon-phosphorus bond characteristic of phosphonates provides exceptional chemical stability compared to the phosphorus-oxygen bonds found in phosphates. This stability is particularly important in biological systems, where phosphatases readily hydrolyze conventional phosphate esters. The introduction of the bromine substituent at the alpha position further enhances the compound's resistance to enzymatic degradation while introducing new binding interactions with target proteins.

From a synthetic chemistry perspective, this compound demonstrates the versatility of phosphonate chemistry and the potential for creating structurally diverse analogs. The synthesis of alpha-brominated phosphonates requires specialized methodologies, including electrochemical alpha-methoxylation followed by displacement reactions with triphenylphosphonium tetrafluoroborate. These synthetic approaches have expanded the toolkit available to medicinal chemists for developing phosphonate-based therapeutics.

The compound's significance extends to its role as a research tool for studying phosphate-mediated biological processes. Unlike natural phosphate substrates, this compound resists hydrolysis by phosphatases, allowing researchers to investigate the specific roles of phosphorylation in cellular signaling pathways. This property makes it invaluable for mechanistic studies and for validating potential therapeutic targets.

The development of this compound has also contributed to our understanding of structure-activity relationships in phosphonate chemistry. Comparative studies with other alpha-substituted phosphonates have revealed the specific contributions of different substituents to biological activity, providing guidance for the design of future analogs.

This compound as a Phosphate Bioisostere

The primary significance of this compound lies in its function as a phosphate bioisostere, where it successfully mimics the biological properties of phosphate groups while providing enhanced metabolic stability. This bioisosteric relationship forms the foundation for its therapeutic applications and research utility.

The geometric similarity between this compound and natural phosphate groups enables the compound to bind effectively to phosphate-recognition sites on proteins. The tetrahedral geometry around the phosphorus atom closely resembles that of phosphate, allowing for similar hydrogen bonding patterns and electrostatic interactions. However, the carbon-phosphorus bond cannot be cleaved by phosphatases, resulting in prolonged biological activity compared to natural phosphate substrates.

Experimental evidence demonstrates that this compound functions as a pan-antagonist of lysophosphatidic acid receptors, blocking all known receptor subtypes with varying degrees of potency. This broad-spectrum activity distinguishes it from more selective analogs and provides advantages for therapeutic applications targeting multiple pathways simultaneously.

The compound also demonstrates significant inhibitory activity against autotaxin, a lysophospholipase enzyme responsible for lysophosphatidic acid production. This dual functionality as both a receptor antagonist and enzyme inhibitor provides comprehensive blockade of lysophosphatidic acid signaling pathways, making it particularly valuable for research applications and potential therapeutic interventions.

The metabolic stability of this compound has been confirmed through in vitro and in vivo studies, where the compound maintains its structural integrity and biological activity over extended periods. This stability contrasts sharply with natural lysophosphatidic acid, which undergoes rapid enzymatic degradation in biological systems.

Properties

Molecular Formula |

C20H40BrO6P |

|---|---|

Molecular Weight |

487.4 g/mol |

IUPAC Name |

[(3S)-1-bromo-4-hexadecanoyloxy-3-hydroxybutyl]phosphonic acid |

InChI |

InChI=1S/C20H40BrO6P/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20(23)27-17-18(22)16-19(21)28(24,25)26/h18-19,22H,2-17H2,1H3,(H2,24,25,26)/t18-,19?/m0/s1 |

InChI Key |

HLVKVWDSLLFMSX-OYKVQYDMSA-N |

Isomeric SMILES |

CCCCCCCCCCCCCCCC(=O)OC[C@H](CC(P(=O)(O)O)Br)O |

Canonical SMILES |

CCCCCCCCCCCCCCCC(=O)OCC(CC(P(=O)(O)O)Br)O |

Synonyms |

omophosphonate-lysophosphatidic acid Brp-LPA |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of bromophosphonate analogue of lysophosphatidic acid involves the introduction of a bromine atom into the phosphonate group of lysophosphatidic acid. This can be achieved through a series of chemical reactions, including bromination and phosphorylation. The reaction conditions typically involve the use of bromine or bromine-containing reagents, along with appropriate solvents and catalysts to facilitate the reaction .

Industrial Production Methods

Industrial production of bromophosphonate analogue of lysophosphatidic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Bromophosphonate analogue of lysophosphatidic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation states of the phosphonate group.

Reduction: Reduction reactions can convert the bromophosphonate group to other functional groups.

Substitution: The bromine atom in the bromophosphonate group can be substituted with other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., amines). The reaction conditions vary depending on the desired transformation, but typically involve controlled temperatures and pH levels .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while substitution reactions can produce various substituted phosphonates .

Scientific Research Applications

Medicinal Applications

1.1 Antagonism of Lysophosphatidic Acid Receptors

Alpha-bromomethylene phosphonate, often referred to as BrP-LPA, has been identified as a potent antagonist for lysophosphatidic acid (LPA) receptors, particularly LPA4. This compound has shown significant promise in treating inflammatory diseases such as rheumatoid arthritis by inhibiting the activity of autotaxin, an enzyme responsible for LPA production. Studies have demonstrated that BrP-LPA administration can attenuate collagen-induced arthritis in mouse models, showcasing its potential as a novel therapeutic target in inflammatory conditions .

1.2 Inhibition of Cancer Cell Migration

Research indicates that this compound can inhibit the migration and invasiveness of various cancer cell lines. For instance, in vitro studies have shown that it reduces the migration of breast cancer cells (MDA-MB-231) and inhibits tumor growth and angiogenesis in non-small cell lung cancer xenograft models . Additionally, it has been effective against hepatocellular carcinoma cells by blocking their trans-differentiation and associated proliferation .

1.3 Mechanistic Insights

The mechanism by which this compound exerts its effects involves the inhibition of lysophospholipase D activity, leading to decreased levels of LPA in the serum and inflamed tissues. This reduction is crucial since LPA plays a significant role in promoting inflammation and cancer progression .

Agricultural Applications

2.1 Pesticidal Properties

Initial studies on alpha-bromomethylene phosphonates revealed their effectiveness as agricultural chemicals. These compounds have been tested for their ability to kill pests such as worms, insects, and bacteria, making them valuable tools in pest control strategies . The unique properties of bromine as a leaving group enhance the biological activity of these compounds compared to other halogenated phosphonates.

Synthetic Applications

3.1 Synthesis Techniques

The synthesis of alpha-bromomethylene phosphonates involves several methodologies, including lithium–bromine exchange reactions and bromination of α-hydroxyphosphonates under mild conditions. These techniques allow for the production of enantiopure products which are essential for ensuring the biological efficacy of these compounds .

3.2 Role as Bioisosteres

Alpha-bromomethylene phosphonates serve as bioisosteres for phosphate groups in various biochemical studies. Their ability to mimic phosphate moieties while being resistant to hydrolysis makes them useful in studying phosphorylation pathways and developing inhibitors for phosphate-recognizing proteins .

Case Studies and Research Findings

Mechanism of Action

Bromophosphonate analogue of lysophosphatidic acid exerts its effects by acting as an antagonist of lysophosphatidic acid receptors. It inhibits the binding of lysophosphatidic acid to its receptors, thereby blocking the downstream signaling pathways that promote cell proliferation, migration, and survival. The compound also inhibits autotaxin, an enzyme that produces lysophosphatidic acid, further reducing lysophosphatidic acid signaling .

Comparison with Similar Compounds

Bromine vs. Fluorine Substitutents

- Steric Effects : The bromine atom in α-bromomethylene phosphonates imposes greater steric hindrance (van der Waals radius: 1.85 Å) compared to fluorine (1.47 Å), altering binding interactions in enzyme pockets. This bulkiness can enhance selectivity for targets with larger active sites .

- Electronic Effects : Fluorine’s high electronegativity lowers the pKa₂ of α-fluoromethylene phosphonates (~6.4) closer to phosphate groups (~6.0–7.0), improving their mimicry of the dianionic phosphate state critical for enzyme binding. In contrast, bromine’s lower electronegativity results in a higher pKa₂ (~7.5), reducing ionization at physiological pH .

Comparison with Phosphate Esters

Phosphonates exhibit superior hydrolytic stability due to the C–P bond, whereas phosphate esters (e.g., fosmidomycin derivatives) are prone to cleavage by phosphatases. However, phosphate esters like compound 5a (Scheme 1, ) show higher potency against Synechocystis DXR enzymes, highlighting target-dependent preferences .

Autotaxin Inhibition

α-Bromomethylene phosphonates demonstrate nanomolar inhibitory activity against ATX, a key enzyme in lysophosphatidate (LPA) biosynthesis (Table 1).

Table 1: Inhibitory Activity (Ki) of α-Substituted Phosphonates Against Autotaxin

| Compound | Substituent | Ki (nM) | Solubility (mg/mL) |

|---|---|---|---|

| α-Fluoromethylene (1c) | F | 6.1 | <1 |

| α-Bromomethylene (1d) | Br | 8.1 | <1 |

| Methylene phosphonate (1a) | H | 9.0 | 1 |

While α-fluoromethylene derivatives (1c) exhibit slightly higher potency, α-bromomethylene phosphonates (1d) remain competitive, suggesting bromine’s leaving group capacity may compensate for reduced electronegativity .

DXR Enzyme Inhibition

In E. coli and Mycobacterium smegmatis DXR models, phosphonates outperform phosphate esters (e.g., compound 5a, Ki > 100 nM), likely due to better metabolic stability. However, fluorinated phosphonates like FR-900098 (α-monofluoromethylene) show enhanced antimalarial activity over brominated analogs, attributed to optimized pKa and ionization states .

Q & A

Q. What are the standard synthetic methodologies for α-bromomethylene phosphonate, and how do reaction conditions influence product purity?

α-Bromomethylene phosphonates are typically synthesized via nucleophilic halogenation. A common method involves reacting α-hydroxymethylene phosphonates with carbon tetrabromide (CBr₄) and triphenylphosphine (PPh₃) in toluene under reflux conditions . Key factors include:

- Solvent choice : Toluene is preferred for its inertness and ability to stabilize intermediates.

- Stoichiometry : Excess CBr₄ ensures complete halogenation but may require post-reaction purification to remove byproducts.

- Temperature control : Reflux (~110°C) optimizes reaction kinetics while avoiding decomposition. Validation via ³¹P NMR and LC-MS is critical to confirm product integrity .

Q. How does pH affect the stability of α-bromomethylene phosphonate derivatives during storage or experimental workflows?

Phosphonate stability is highly pH-dependent. Studies on analogous compounds show:

- Acidic conditions (pH < 4) : Protonation of phosphonate groups reduces hydrolysis but may promote side reactions (e.g., ester cleavage).

- Neutral to basic conditions (pH 7–12) : Deprotonation increases susceptibility to nucleophilic attack, leading to degradation. For α-bromomethylene derivatives, storage in anhydrous, mildly acidic buffers (pH 5–6) at 4°C is recommended to minimize decomposition .

Q. What analytical techniques are most reliable for characterizing α-bromomethylene phosphonate purity and structure?

A multi-technique approach is essential:

- ³¹P NMR : Confirms phosphonate identity and monitors reaction progress (δ = 15–25 ppm for α-substituted phosphonates).

- LC-MS : Detects trace impurities and quantifies degradation products.

- X-ray crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Advanced Research Questions

Q. How can adsorption behavior of α-bromomethylene phosphonate on mineral surfaces (e.g., goethite) be modeled to predict environmental mobility?

Adsorption studies on iron oxides (e.g., goethite, α-FeOOH) reveal:

- pH dependence : Near-complete adsorption occurs below pH 8.0 due to ligand exchange with surface Fe-OH groups. Above pH 10, electrostatic repulsion dominates, reducing adsorption .

- Modeling framework : The 2-pK constant capacitance model predicts adsorption isotherms by assuming 1:1 surface complexes. For α-bromomethylene derivatives, log β values correlate with surface complex charge (Z) via linear free-energy relationships .

Q. What strategies optimize the Minisci reaction for introducing phosphonate groups into heterocyclic scaffolds (e.g., pterins)?

The Minisci reaction enables radical-based functionalization of heterocycles but requires:

- Substrate solubility : Use polar aprotic solvents (e.g., DMF) with controlled heating to enhance reactivity.

- Protection/deprotection : Avoid protecting groups on amino/amide functionalities to streamline synthesis.

- Radical initiators : Employ Fe(II)/H₂O₂ systems for regioselective phosphonate addition .

Q. How does selective oxidation of α-bromomethylene phosphonate to phosphate occur in environmental or catalytic systems, and what mechanisms govern selectivity?

Cu(II)/H₂O₂ systems at alkaline pH selectively oxidize phosphonates via:

- Self-enhanced catalysis : Cu(II) activates H₂O₂ to generate hydroxyl radicals (•OH), which abstract hydrogen from the phosphonate, forming a carbon-centered radical.

- Phosphate formation : The radical undergoes rapid oxidation to phosphate, bypassing intermediate organophosphorus byproducts. Kinetic studies show pseudo-first-order dependence on Cu(II) concentration .

Data Contradictions and Resolution

Q. Why do some studies report conflicting adsorption capacities for phosphonates on iron oxides?

Discrepancies arise from:

- Surface site density : Higher phosphonate concentrations saturate available sites, reducing apparent adsorption efficiency.

- Ionic strength effects : At low concentrations (<1 mM), adsorption is ionic strength-independent; at higher concentrations, competitive anion binding (e.g., Cl⁻) alters outcomes .

Q. How do structural variations in α-bromomethylene phosphonate (e.g., substituent electronegativity) impact biological activity (e.g., antisense oligonucleotide delivery)?

Conjugates with multiple phosphonate groups exhibit enhanced cellular uptake due to:

- Charge-mediated endocytosis : Increased negative charge improves interaction with cationic lipid carriers.

- Steric effects : Bulky substituents (e.g., bromine) may hinder nuclear localization but enhance stability against nucleases. EC₅₀ values correlate linearly with phosphonate monomer count (e.g., P10-PNA EC₅₀ ≈ 5 nM vs. P7-PNA ≈ 20 nM) .

Methodological Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.